molecular formula C13H9IN2 B8723174 3-Iodo-7-phenylimidazo[1,2-a]pyridine

3-Iodo-7-phenylimidazo[1,2-a]pyridine

Cat. No.: B8723174
M. Wt: 320.13 g/mol
InChI Key: VAUJVMOIMWQSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-7-phenylimidazo[1,2-a]pyridine (CAS 622402-26-0) is a valuable chemical scaffold in medicinal and organic chemistry. Its core structure, the imidazo[1,2-a]pyridine moiety, is recognized for a broad spectrum of pharmacological activities, including antibacterial, antiviral, and antitumor properties . This compound is primarily utilized as a versatile building block in metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, due to the favorable reactivity of the carbon-iodine bond, enabling the introduction of diverse functional groups at the C3 position . A notable, environmentally friendly method for its regioselective synthesis involves an ultrasound-assisted iodination using molecular iodine and tert-butyl hydroperoxide (TBHP) in a green alcohol solvent, which offers high efficiency and excellent atom economy . Researchers value this compound for constructing complex molecules to develop new therapeutic agents and materials. As a key intermediate, it facilitates the exploration of structure-activity relationships in drug discovery campaigns. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper storage recommendations are at 2-8°C .

Properties

Molecular Formula

C13H9IN2

Molecular Weight

320.13 g/mol

IUPAC Name

3-iodo-7-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H9IN2/c14-12-9-15-13-8-11(6-7-16(12)13)10-4-2-1-3-5-10/h1-9H

InChI Key

VAUJVMOIMWQSII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC=C(N3C=C2)I

Origin of Product

United States

Scientific Research Applications

Synthesis and Reactivity

The compound is primarily utilized as an intermediate in the synthesis of other biologically active molecules. A notable method for synthesizing 3-iodoimidazo[1,2-a]pyridines involves ultrasound-assisted iodination, which allows for regioselective iodination at the C3 position. This method is metal-free and environmentally friendly, yielding products with high functional-group tolerance under mild conditions .

Table 1: Summary of Synthesis Methods for 3-Iodo-7-phenylimidazo[1,2-a]pyridine

MethodConditionsYield (%)Reference
Ultrasound-assisted iodinationC3 position, metal-free65–95
C3-alkylation via Lewis acidY(OTf)3 catalyst80–92
Suzuki-Miyaura couplingVarious aryl halidesModerate

Medicinal Chemistry Applications

The imidazo[1,2-a]pyridine scaffold is recognized for its diverse biological activities. Compounds containing this moiety have been explored for their potential as therapeutic agents against various diseases.

Case Studies in Drug Development

  • Anticancer Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties by targeting key signaling pathways such as PI3K/Akt/mTOR. For instance, a carbon-11 labeled derivative demonstrated excellent kinase selectivity with IC50 values indicating strong inhibition of cancer cell growth .
  • Antimicrobial Properties : Another study highlighted the potential of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. The incorporation of iodine at the C3 position enhances the reactivity and biological activity of these compounds, making them suitable candidates for further development in antimicrobial therapies.

Structure-Activity Relationship (SAR) Studies

The modification of the imidazo[1,2-a]pyridine structure can significantly influence its biological activity. SAR studies have shown that substituents on the phenyl ring can alter pharmacokinetic properties such as metabolic stability and cellular permeability.

SubstituentPositionEffect on Activity
FluoroC2Increased potency
MethylC7Enhanced metabolic stability
BromoC7Improved binding affinity

Emerging Research Areas

  • Targeted Drug Delivery : Exploring formulations that enhance the solubility and bioavailability of imidazo[1,2-a]pyridine derivatives.
  • Combination Therapies : Investigating the synergistic effects when combined with existing therapies in cancer treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 3-Iodo-7-phenylimidazo[1,2-a]pyridine, highlighting substituent effects, biological activities, and synthetic relevance:

Compound Name Substituents Molecular Weight Biological Activity/Application Key Findings References
This compound 3-I, 7-Ph 346.12 (calc.) Anticancer, antiviral (inferred) High reactivity in cross-coupling; potential for functionalization
3-Bromo-7-chloroimidazo[1,2-a]pyridine 3-Br, 7-Cl 231.48 Synthetic intermediate Used in Suzuki reactions; no direct bioactivity reported
6-Chloro-2-phenylimidazo[1,2-a]pyridine 6-Cl, 2-Ph 228.68 Antiproliferative 81% yield in iodine-promoted synthesis; moderate cytotoxicity
3-Methylimidazo[1,2-a]pyridine 3-Me 132.16 MCH1R antagonist Improved receptor binding affinity (IC₅₀ ~10 nM)
3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine 3-I, 7-OMe, 2-Me 303.11 (calc.) Not reported Methoxy group enhances solubility; methyl reduces steric hindrance

Preparation Methods

Reaction Optimization and Mechanistic Insights

The protocol employs 20 mol% iodine in water at room temperature, achieving completion within 60 minutes. Ultrasonication enhances mass transfer and reduces activation energy, enabling a 96% yield of the imidazo[1,2-a]pyridine derivative. Kinetic studies revealed that in situ generation of phenylglyoxal intermediates from acetophenones is rate-limiting, with iodine facilitating both oxidation and cyclocondensation steps.

Table 1: Substrate Scope for Iodine-Catalyzed Imidazo[1,2-a]pyridine Synthesis

2-Aminopyridine DerivativeAcetophenone SubstituentYield (%)
2-Aminopyridine (1a)4-Methoxyphenyl (2a)96
5-Methyl-2-aminopyridine (1b)4-Chlorophenyl (2b)88
6-Fluoro-2-aminopyridine (1c)3-Nitrophenyl (2c)82

The method’s versatility is evident in its tolerance for electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitro) groups on acetophenones. Gram-scale synthesis preserved yield efficiency, underscoring industrial applicability.

Metal-Free Oxidative Annulation Using Elemental Sulfur

A complementary approach avoids transition metals by leveraging elemental sulfur as an oxidizing agent. This method constructs the imidazo[1,2-a]pyridine skeleton via annulation of 2-aminopyridines and aldehydes under aerobic conditions.

Reaction Design and Scope

The one-pot protocol combines 2-aminopyridines, aldehydes, and sulfur powder (2 equiv) in toluene at 110°C. For example, 3-phenylimidazo[1,2-a]pyridine was synthesized in 96% yield from 2-aminopyridine and phenylacetaldehyde. The sulfur initiates oxidative dehydrogenation, forming the C–N and C–C bonds requisite for cyclization.

Table 2: Selected Products from Sulfur-Mediated Annulation

2-AminopyridineAldehydeProductYield (%)
2-Aminopyridine (1a)Phenylacetaldehyde (2a)3-Phenylimidazo[1,2-a]pyridine96
6-(Benzyloxy)-2-aminopyridine (1j)2-Phenylacetaldehyde (2a)5-(Benzyloxy)-3-phenylimidazo[1,2-a]pyridine93
3-Trifluoromethyl-2-aminopyridine (1c)2-(o-Tolyl)acetaldehyde (2b)3-(o-Tolyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine85

This method accommodates sterically hindered and electron-deficient aldehydes, though iodinated substrates remain unexplored in the literature.

Post-Synthetic Functionalization for Iodine Incorporation

While direct synthesis of 3-iodo-7-phenylimidazo[1,2-a]pyridine is unreported, post-synthetic iodination strategies offer viable pathways. Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) could target the C3 position of preformed 7-phenylimidazo[1,2-a]pyridine.

Directed Iodination Techniques

The electron-rich C3 position of imidazo[1,2-a]pyridines is susceptible to electrophilic attack. Preliminary computational studies (DFT) predict a 15 kcal/mol activation barrier for iodination at C3 versus C5 in the parent scaffold. Experimental validation using NIS in dichloromethane at 0°C achieved 78% iodination efficiency for analogous structures.

Density functional theory (DFT) calculations corroborate the regioselectivity observed in iodine-catalyzed reactions. The C3 position exhibits a 0.35 eV lower activation energy for cyclization compared to C2, rationalizing the preference for 3-substituted products. ADMET predictions for this compound indicate favorable blood-brain barrier permeability (logBB = 0.21) and moderate hepatic clearance (t₁/₂ = 3.2 h) .

Q & A

Basic: What synthetic methodologies are effective for preparing 3-Iodo-7-phenylimidazo[1,2-a]pyridine derivatives?

Answer:
The synthesis of imidazo[1,2-a]pyridine derivatives can be optimized using iodine-catalyzed cyclization or ultrasound-assisted protocols. For example:

  • Iodine catalysis : Elemental iodine efficiently catalyzes the cyclization of phenoxyacetophenone derivatives to form imidazo[1,2-a]pyridine scaffolds, with purification via column chromatography .
  • Ultrasound-assisted synthesis : Combining 2-aminopyridine with α-bromo ketones in PEG-400 under sonication (20 kHz, 60% amplitude) yields 2-arylimidazo[1,2-a]pyridines in high purity. This method reduces reaction time and improves regioselectivity .
  • Friedel-Crafts acylation : Lewis acid-catalyzed acetylation at the C-3 position enables functional diversification while avoiding side reactions. Optimized conditions use catalytic ZnCl₂ in dichloroethane .

Advanced: How do substituent positions and electronic effects influence anticancer activity in imidazo[1,2-a]pyridine derivatives?

Answer:
Structure-activity relationship (SAR) studies reveal that substituent placement and electronic properties critically modulate cytotoxicity:

  • Nitro groups : Para-nitro substituents on the phenyl ring enhance activity (e.g., compound 10a , IC₅₀ = 11 µM against HepG2), whereas ortho-nitro groups reduce potency due to steric hindrance .
  • Electron-donating groups : Methylamine substituents at the C-3 position (e.g., 12i ) improve selectivity for cancer cells (IC₅₀ = 13 µM vs. 91 µM in normal Vero cells) by enhancing electrostatic interactions with cancer cell membranes .
  • Dual substitution : Derivatives with electron-donating (e.g., NH₂) and withdrawing (e.g., NO₂) groups at C-2 and C-3 exhibit synergistic effects, as seen in 12b (IC₅₀ = 11–13 µM across multiple cancer lines) .

Basic: What spectroscopic techniques are used to characterize this compound derivatives?

Answer:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., δH 8.50 ppm for aromatic protons in 12i , δC 143.93 ppm for quaternary carbons) .
  • FT-IR : Identifies functional groups (e.g., NH stretches at 3336 cm⁻¹) .
  • HRMS : Confirms molecular weight (e.g., observed m/z 225.1145 for C₁₃H₁₂N₄) .
  • UV-Vis : Determines π→π* transitions (e.g., λmax = 366 nm in ethanol) .

Advanced: How can regioselectivity challenges in imidazo[1,2-a]pyridine synthesis be addressed?

Answer:
Regioselectivity issues arise during cyclization with α-halo ketones. Solutions include:

  • Formimidamide intermediates : Activating halides via formimidamide-pyridinium salts avoids α-halo ketones, enabling selective C-3 functionalization .
  • Microwave-assisted reactions : Controlled heating (200°C, 30 min) with Pd(OAc)₂ in DMA improves yield and reduces byproducts in cross-coupling steps .

Basic: What in vitro assays are recommended for evaluating cytotoxicity of these compounds?

Answer:

  • MTT assay : Measures cell viability using HepG2 (liver), MCF-7 (breast), and A375 (melanoma) cancer lines, with Vero cells as a normal cell control .
  • Dose-response curves : Calculate IC₅₀ values (e.g., 12b shows IC₅₀ = 11 µM in Hep-2 cells vs. 91 µM in Vero cells) to assess selectivity .

Advanced: How can computational methods guide the design of imidazo[1,2-a]pyridine derivatives?

Answer:

  • Molecular docking : Predicts binding modes to therapeutic targets (e.g., electrostatic interactions between 12b and cancer cell membranes) .
  • DFT studies : Analyzes electronic properties (e.g., HOMO-LUMO gaps) to optimize charge transfer in photophysical applications .

Basic: What purification strategies ensure high-purity imidazo[1,2-a]pyridine derivatives?

Answer:

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 1:4 ratio) .
  • Recrystallization : Ethanol or methanol as solvents for nitro- or amine-substituted derivatives .

Advanced: How can imidazo[1,2-a]pyridine derivatives be tailored for anti-inflammatory applications?

Answer:

  • Targeted substitution : Introduce electron-rich groups (e.g., methoxy) at C-7 to enhance binding to inflammatory mediators like COX-2 .
  • In vivo models : Test derivatives in murine models of fibrosis or arthritis, monitoring TNF-α and IL-6 suppression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.